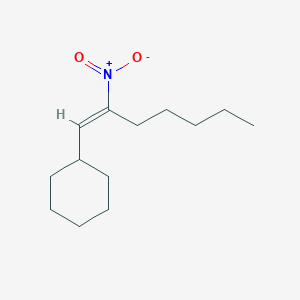
2-Hydroxy-6-oxo-6-(2-hydroxyphenyl)hexa-2,4-dienoate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Hydroxy-6-oxo-6-(2-hydroxyphenyl)hexa-2,4-dienoate, also known as homogentisate 1,2-dioxygenase inhibitor (HDI), is a compound that has gained significant attention in the scientific community due to its potential applications in the field of medicine. HDI is an inhibitor of homogentisate 1,2-dioxygenase, an enzyme that plays a crucial role in the breakdown of tyrosine and phenylalanine in the body.
Mecanismo De Acción
HDI works by binding to the active site of 2-Hydroxy-6-oxo-6-(2-hydroxyphenyl)hexa-2,4-dienoatee 1,2-dioxygenase, which prevents the enzyme from catalyzing the conversion of homogentisic acid to maleylacetoacetic acid. This results in the accumulation of homogentisic acid in the body, which can be excreted in the urine.
Biochemical and Physiological Effects:
HDI has been shown to effectively reduce the levels of homogentisic acid in the urine of alkaptonuria patients. This can improve the symptoms of the disease, such as joint pain and stiffness. However, HDI has also been shown to cause an increase in the levels of tyrosine and phenylalanine in the blood, which can lead to adverse effects such as liver damage and neurological problems.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
HDI has several advantages for lab experiments, such as its high purity and stability. However, its high cost and limited availability can be a limitation for some experiments.
Direcciones Futuras
There are several future directions for the research of HDI. One potential application is in the treatment of other metabolic disorders that result in the accumulation of homogentisic acid, such as ochronosis and tyrosinemia. Additionally, further studies are needed to evaluate the long-term safety and efficacy of HDI in the treatment of alkaptonuria. Finally, the development of new synthesis methods for HDI could improve its availability and reduce its cost.
Métodos De Síntesis
The synthesis of HDI involves the reaction of 2-hydroxyphenylacetic acid with ethyl acetoacetate in the presence of a base catalyst. The resulting product is then treated with sodium hydroxide to form the final HDI compound. The synthesis method has been optimized to produce high yields of HDI with minimal impurities.
Aplicaciones Científicas De Investigación
HDI has been extensively studied for its potential applications in the treatment of alkaptonuria, a rare metabolic disorder that results in the accumulation of homogentisic acid in the body. HDI inhibits the activity of 2-Hydroxy-6-oxo-6-(2-hydroxyphenyl)hexa-2,4-dienoatee 1,2-dioxygenase, which prevents the breakdown of homogentisic acid and reduces its accumulation in the body. Studies have shown that HDI can effectively reduce the levels of homogentisic acid in the urine of alkaptonuria patients, which can improve their quality of life.
Propiedades
Número CAS |
133587-38-9 |
|---|---|
Fórmula molecular |
C9H8N2O2 |
Peso molecular |
234.2 g/mol |
Nombre IUPAC |
(2Z,4E)-2-hydroxy-6-(2-hydroxyphenyl)-6-oxohexa-2,4-dienoic acid |
InChI |
InChI=1S/C12H10O5/c13-9-5-2-1-4-8(9)10(14)6-3-7-11(15)12(16)17/h1-7,13,15H,(H,16,17)/b6-3+,11-7- |
Clave InChI |
HNVBUXTUHPMTRW-JSXJEZROSA-N |
SMILES isomérico |
C1=CC=C(C(=C1)/C(=C/C=C/C(=O)C(=O)O)/O)O |
SMILES |
C1=CC=C(C(=C1)C(=O)C=CC=C(C(=O)O)O)O |
SMILES canónico |
C1=CC=C(C(=C1)C(=CC=CC(=O)C(=O)O)O)O |
Sinónimos |
2-hydroxy-6-oxo-6-(2-hydroxyphenyl)hexa-2,4-dienoate 2-hydroxy-6-oxo-6-(2-hydroxyphenyl)hexa-2,4-dienoic acid HOHPDA |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![[(2S,3S,5R)-3-azido-5-(5-methyl-2,4-dioxopyrimidin-1-yl)oxolan-2-yl]methyl (2S,3S)-2-amino-3-methylpentanoate](/img/structure/B237388.png)
![3-[(2S,3R,4R,5S,6R)-4,5-dihydroxy-6-(hydroxymethyl)-3-[(2S,3S,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxan-2-yl]oxy-2-(3,4-dihydroxyphenyl)-5-hydroxy-7-methoxychromen-4-one](/img/structure/B237413.png)
![N-[4-(3-methyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)benzyl]acetamide](/img/structure/B237414.png)

![2-chloro-N-[5-(3-ethyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)-2-methylphenyl]benzamide](/img/structure/B237438.png)



![2-(2,3-dimethylphenoxy)-N-[5-(3-ethyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)-2-methylphenyl]acetamide](/img/structure/B237466.png)
![2-(3,5-dimethylphenoxy)-N-[5-(3-ethyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)-2-methylphenyl]acetamide](/img/structure/B237468.png)
![N-[5-(3-ethyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)-2-methylphenyl]-2,3-dihydro-1,4-benzodioxine-6-carboxamide](/img/structure/B237476.png)
![5-bromo-N-[2-(4-methylpiperazin-1-yl)phenyl]naphthalene-1-carboxamide](/img/structure/B237481.png)
